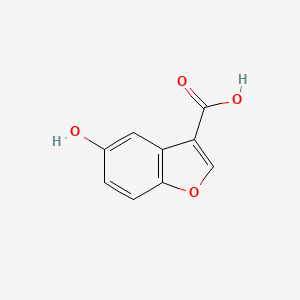

5-hydroxy-1-benzofuran-3-carboxylic acid

Description

Significance of Benzofuran (B130515) Scaffolds in Heterocyclic Chemistry Research

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in the field of medicinal chemistry. mdpi.comnih.gov This structural motif is prevalent in a wide array of natural products and synthetic compounds that exhibit significant biological activities. nih.gov The inherent chemical properties of the benzofuran nucleus, including its aromaticity and the presence of an oxygen heteroatom, make it a versatile template for the design and synthesis of novel therapeutic agents. mdpi.comnih.gov

The academic and pharmaceutical sectors have shown considerable interest in benzofuran derivatives due to their broad spectrum of pharmacological properties. These include, but are not limited to, antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer activities. nih.govresearchgate.net The ability to introduce a variety of substituents onto the benzofuran ring system allows for the fine-tuning of a compound's biological and physicochemical properties, making it a highly attractive target for synthetic chemists.

Overview of Benzofuran-3-Carboxylic Acid Research Landscape

Within the broader family of benzofurans, derivatives of benzofuran-3-carboxylic acid have emerged as a particularly interesting subclass. The presence of the carboxylic acid group at the 3-position provides a key functional handle for further chemical modifications, such as esterification and amidation, enabling the creation of diverse chemical libraries for biological screening.

Research into benzofuran-3-carboxylic acid derivatives has uncovered a range of potential therapeutic applications. For instance, various studies have demonstrated the antimicrobial and antifungal properties of halogenated derivatives of these acids. mdpi.com Furthermore, the benzofuran-3-carboxylic acid scaffold has been explored for its potential in developing anticancer agents, with certain derivatives showing cytotoxic activity against various cancer cell lines. nih.govresearchgate.net The antioxidant potential of compounds bearing a hydroxyl group on the benzofuran ring has also been a subject of investigation, suggesting a possible role in combating oxidative stress-related conditions. smolecule.com

Research Gaps and Future Perspectives for 5-Hydroxy-1-Benzofuran-3-Carboxylic Acid

Despite the extensive research into the benzofuran-3-carboxylic acid landscape, a thorough review of the scientific literature reveals a significant research gap concerning the specific compound This compound . While its derivatives, particularly those with additional substituents, have been synthesized and studied, dedicated research on the parent compound itself is notably scarce.

This lack of specific data presents both a challenge and an opportunity. The synthesis, purification, and comprehensive characterization of this compound are essential first steps. Subsequent in-depth investigations into its physicochemical properties, including its solubility, pKa, and stability, would provide a foundational understanding of the molecule.

Furthermore, a systematic evaluation of its biological activities is warranted. Based on the known properties of its analogues, future research could explore its potential as an antioxidant, antimicrobial, or anticancer agent. Mechanistic studies to elucidate its mode of action at a molecular level would be crucial in determining its therapeutic potential. The exploration of this under-researched molecule could lead to the discovery of novel chemical entities with valuable applications in medicine and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWWDURABERRAPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29735-85-1 | |

| Record name | 5-hydroxy-1-benzofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Hydroxy 1 Benzofuran 3 Carboxylic Acid and Its Derivatives

Classical Approaches in Benzofuran (B130515) Ring Construction

The foundational methods for assembling the benzofuran ring system have traditionally relied on condensation and cyclization reactions involving phenolic precursors. These methods remain relevant for their versatility and applicability in synthesizing a wide range of benzofuran derivatives.

Condensation Reactions with Phenolic Compounds and Aldehydes/Ketones

The condensation of phenolic compounds with aldehydes or ketones represents a direct approach to forming the benzofuran scaffold. In the context of 5-hydroxy-1-benzofuran-3-carboxylic acid, hydroquinone (B1673460) is a logical starting phenolic compound. A notable method involves the PIDA (phenyliodine(III) diacetate)-mediated oxidative coupling of phenols with β-dicarbonyl compounds. thieme-connect.de For instance, the reaction of hydroquinone with a β-ketoester like ethyl acetoacetate (B1235776) can lead to the formation of a 5-hydroxybenzofuran derivative. This reaction proceeds through an initial oxidative dearomatization and a subsequent coupling-cyclization cascade. thieme-connect.de

Another classical approach involves the reaction of phenols with α-haloketones. This can be a one-step or a stepwise process involving the initial O-alkylation of the phenol (B47542) followed by intramolecular cyclization. While this method is versatile, controlling the regioselectivity to obtain the desired substitution pattern is a key challenge.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Hydroquinone | β-dicarbonyl compound | PIDA, ZnI2 | 5-Hydroxybenzofuran |

| Phenol | α-haloketone | Base or Acid | Substituted benzofuran |

Cyclization Reactions for Benzofuran Core Formation

Intramolecular cyclization is a cornerstone in the synthesis of the benzofuran core. These reactions typically involve the formation of a key bond to close the furan (B31954) ring onto the benzene (B151609) ring. One such strategy is the acid-catalyzed cyclization of α-aryloxycarbonyl compounds. This involves an intramolecular Friedel-Crafts-type reaction to construct the five-membered furanoid ring. The regiochemical outcome of this cyclization is influenced by the substitution pattern on the benzene ring.

Modern variations of cyclization reactions often employ transition metal catalysts. For example, palladium- or copper-catalyzed intramolecular cyclizations of appropriately substituted phenolic precursors are common. These methods often offer milder reaction conditions and greater functional group tolerance compared to classical acid-catalyzed cyclizations. nih.gov A catalyst-free approach has also been reported involving the successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides, leading to the formation of the benzofuran ring through subsequent cyclization of an intermediate. nih.gov

| Precursor Type | Reaction Type | Catalyst/Conditions | Product |

| α-Aryloxycarbonyl compound | Intramolecular Friedel-Crafts | Acid (e.g., PPA) | Benzofuranone |

| Hydroxyl-substituted aryl alkyne | Cyclization | Catalyst-free | Benzofuran |

| o-Alkenylphenol | Oxidative cyclization | Pd(II) catalyst | 2-Substituted benzofuran |

Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

The Perkin rearrangement is a classic named reaction that provides a route to benzofuran-2-carboxylic acids, not the 3-carboxylic acid isomers. wikipedia.orgdrugfuture.comdrugfuture.com This reaction involves the treatment of a 3-halocoumarin with a base, which induces a ring contraction to form the benzofuran ring with a carboxylic acid group at the 2-position. wikipedia.orgrsc.org The mechanism is believed to proceed through a base-catalyzed cleavage of the coumarin's lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the benzofuran structure. rsc.orgnih.gov

While the Perkin rearrangement does not directly yield the 3-carboxylic acid target of this article, it is a historically significant and foundational method in benzofuran synthesis. nih.gov Understanding this reaction provides context for the regiochemical challenges in synthesizing specific isomers of benzofuran carboxylic acids. The development of synthetic routes to the 3-carboxylic acid derivatives often requires different strategies that allow for the introduction of the carboxyl group at the desired position.

| Starting Material | Reagent | Key Transformation | Product |

| 3-Halocoumarin | Base (e.g., NaOH) | Ring contraction | Benzofuran-2-carboxylic acid |

Functionalization and Derivatization Strategies on the Benzofuran Scaffold

Once the benzofuran core is established, subsequent functionalization is often necessary to arrive at the target molecule, this compound. This can involve the introduction of the carboxylic acid group and the hydroxyl group at the desired positions.

Introduction of Carboxylic Acid Functionality

Introducing a carboxylic acid group at the 3-position of the benzofuran ring can be achieved through various methods. One approach is the use of a starting material that already contains a precursor to the carboxylic acid group, which is then carried through the ring-forming reactions.

Alternatively, the carboxylic acid group can be introduced onto a pre-formed benzofuran ring. For instance, lithiation of the benzofuran at the 3-position followed by quenching with carbon dioxide is a potential route, although controlling the regioselectivity of lithiation can be challenging.

A more controlled method involves the synthesis of 3-acylbenzofurans, which can then be oxidized to the corresponding carboxylic acid. A selective synthesis of 3-formylbenzofurans and 3-acylbenzofurans has been developed from the rearrangement of 2-hydroxychalcones. nih.gov The resulting 3-acylbenzofurans can serve as precursors to the desired 3-carboxylic acids.

Selective Hydroxylation and Other Substitutions

The introduction of a hydroxyl group at the 5-position of the benzofuran ring is a key step in the synthesis of the target compound. If not incorporated from the start using a substituted phenol like hydroquinone, this can be achieved by electrophilic substitution on the benzofuran ring.

Direct hydroxylation of the aromatic ring of a benzofuran derivative can be challenging due to issues with regioselectivity and the potential for oxidation of the furan ring. More commonly, a functional group that can be converted to a hydroxyl group is first introduced. For example, nitration at the 5-position, followed by reduction to the amine and subsequent diazotization and hydrolysis, is a classical sequence for introducing a hydroxyl group.

Another strategy involves the use of a starting material that already possesses the 5-hydroxy group. For example, the synthesis of derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid has been reported, where the 5-hydroxy group is present in the starting material. mdpi.com Further functionalization, such as halogenation, can then be performed on this scaffold. mdpi.com

Formylation of 5-Hydroxybenzofuran Derivatives

Formylation, the introduction of a formyl group (-CHO), is a critical transformation for functionalizing the benzofuran nucleus, providing a chemical handle for further elaboration. One strategy involves the synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) starting from vanillin (B372448). jocpr.com This process begins with the reaction of vanillin with propargyl bromide in the presence of potassium carbonate in DMF to yield a propargyl ether. jocpr.com This intermediate then undergoes a cesium fluoride-mediated Claisen rearrangement to construct the 2-methylbenzofuran (B1664563) ring, yielding the target formylated compound. jocpr.com

Another approach enables the selective synthesis of 3-formylbenzofurans through a chalcone (B49325) rearrangement strategy. nih.gov This method starts with a MOM-protected hydroxychalcone, which reacts with hydroxy(tosyloxy)iodobenzene (PhI(OH)OTs) to produce a rearranged 2,3-dihydrobenzofuran (B1216630) intermediate. nih.gov The subsequent treatment of this intermediate under specific acidic conditions can selectively yield either 3-acylbenzofurans or 3-formylbenzofurans. The formation of the 3-formyl derivative is proposed to proceed through a diprotonated intermediate, which, after THF ring opening, ring closure at the ketone, aromatization, and hydrolysis, yields the final product. nih.gov

| Starting Material | Reagents | Product | Yield | Reference |

| Vanillin | 1. Propargyl bromide, K2CO3, DMF; 2. CsF | 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde | Not specified | jocpr.com |

| MOM-protected hydroxychalcone | 1. PhI(OH)OTs; 2. Acid catalyst (e.g., p-TsOH in (CF3)2CHOH) | 3-Formylbenzofuran derivative | High | nih.gov |

Modern and Expedited Synthetic Protocols

To overcome the limitations of classical multi-step syntheses, such as long reaction times and low yields, modern and expedited protocols have been developed. These methods often offer improved efficiency, atom economy, and access to diverse molecular scaffolds.

Microwave-Assisted Synthetic Routes

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. mdpi.com This technology has been successfully applied to the synthesis of benzofuran derivatives, providing faster and cleaner routes compared to conventional heating. mdpi.comnih.gov

A notable application is a microwave-assisted, one-pot, three-component, catalyst-free procedure for synthesizing highly functionalized benzofuran-2-carboxamides. kcl.ac.uk This method brings together commercially available amines, 2'-hydroxyacetophenones, and other building blocks, achieving the target compounds in extremely short reaction times. kcl.ac.uk Optimization studies have shown that reaction temperatures of up to 140°C can reduce irradiation time while increasing yields, though higher temperatures may lead to decomposition. kcl.ac.uk This approach allows for the rapid generation of libraries of substituted benzofurans, which is highly valuable for drug discovery campaigns. kcl.ac.uk

Another example is the microwave-assisted synthesis of benzofuran-3(2H)-ones. researchgate.net By screening various conditions, including temperature, time, catalyst, and solvent, an efficient protocol was established. researchgate.net The use of a Biotage Initiator system allows for precise temperature control via an external IR sensor, ensuring reproducible results. researchgate.net This method provides a facile and short pathway to these important dihydrobenzofuranone intermediates in moderate to good yields. nih.gov

| Reaction Type | Key Features | Advantages | Reference(s) |

| Three-component synthesis of benzofuran-2-carboxamides | One-pot, catalyst-free | Fast reaction times, high functionalization, suitable for library generation | kcl.ac.uk |

| Synthesis of benzofuran-3(2H)-ones | Optimized temperature, time, and catalyst | Short and facile route, good yields | nih.govresearchgate.net |

| Pd-catalyzed heterocyclization | N-aryl enamines as precursors | Notable reduction in reaction time (e.g., 3h vs 12h), high yields (>90%) | mdpi.com |

One-Pot Multi-Component Reactions

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where multiple reactants are combined in a single reaction vessel to form a complex product in one step. This approach minimizes purification steps, reduces waste, and saves time and resources.

An efficient one-pot method for the synthesis of 2,3-disubstituted benzo[b]furans has been developed from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions. nih.gov The process involves an initial Sonogashira coupling of the 2-iodophenol (B132878) with the terminal alkyne, followed by a cyclization step with the aryl iodide to furnish the product in good to excellent yields. nih.gov The use of microwave irradiation further shortens reaction times and minimizes side products. nih.gov

Another innovative approach describes a one-pot, three-step synthesis of 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. scielo.br This procedure combines three distinct transformations in a single pot: a Williamson ether synthesis between 2-(bromomethyl)quinoline-3-carboxylate and a substituted salicylaldehyde, followed by base-mediated ester hydrolysis and an intramolecular electrophilic cyclization to form the benzofuran ring. scielo.br

Furthermore, a one-pot five-component reaction has been devised to create complex tetrazole-benzofuran hybrids. rsc.org This strategy involves a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system. This process demonstrates high bond-forming efficiency, creating six new bonds in a single operation. rsc.org

| Reaction Name/Type | Reactants | Key Transformations | Reference |

| Sonogashira/Cacchi type coupling | 2-Iodophenols, terminal acetylenes, aryl iodides | Sonogashira coupling followed by cyclization | nih.gov |

| Three-step synthesis | 2-(Bromomethyl)quinoline-3-carboxylate, substituted salicylaldehydes | Williamson ether synthesis, hydrolysis, intramolecular cyclization | scielo.br |

| Five-component reaction | Aldehyde, amine, isocyanide, sodium azide, 2-ethynylphenol | Ugi-azide reaction coupled with Pd/Cu catalyzed intramolecular cyclization | rsc.org |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C and C-O bonds with high efficiency and selectivity. Copper and palladium catalysts are particularly prominent in the synthesis of benzofurans.

Copper catalysts are effective in promoting C-O bond formation, a key step in benzofuran synthesis. A copper-catalyzed decarboxylative intramolecular C-O coupling reaction has been established for the synthesis of 2-arylbenzofurans from 3-arylcoumarins. rsc.org This one-pot reaction proceeds under aerobic conditions using a cupric chloride/1,10-phenanthroline catalytic system, affording a variety of 2-arylbenzofurans. rsc.org

Another general and practical method utilizes a Cu(I)-catalyzed coupling of N-tosylhydrazones and o-hydroxy phenylacetylenes. nih.gov The reaction proceeds through a coupling-allenylation-cyclization sequence under ligand-free conditions, providing a straightforward route to 2-substituted benzofurans. nih.gov

| Starting Materials | Catalytic System | Reaction Type | Product | Reference |

| 3-Arylcoumarins | Cupric chloride/1,10-phenanthroline | Decarboxylative intramolecular C-O coupling | 2-Arylbenzofurans | rsc.org |

| N-Tosylhydrazones, o-hydroxy phenylacetylenes | CuBr (ligand-free) | Coupling-allenylation-cyclization | 2-Substituted benzofurans | nih.gov |

Palladium catalysts are exceptionally versatile for constructing benzofuran rings through various cyclization and arylation strategies. A palladium-catalyzed tandem C-H functionalization/cyclization strategy has been employed to synthesize 2,3-disubstituted 5-hydroxybenzofuran derivatives from benzoquinone and terminal alkynes. nih.govfigshare.com In this protocol, the benzoquinone acts as both a reactant and an oxidant, and the reaction proceeds without the need for a base, ligand, or external oxidant. nih.govfigshare.com

Direct C-H arylation of the benzofuran core is another powerful tool. The reaction of benzofurans with triarylantimony difluorides, using a Pd(OAc)2 catalyst and CuCl2 as an oxidant, regioselectively produces 2-arylbenzofurans in moderate to high yields. nih.gov This reaction is sensitive to the electronic nature of the substituents on the arylating agent. nih.gov Additionally, a palladium-catalyzed cyclization and thiocarbonylation process has been developed to synthesize thioester-containing benzofurans, using S-aryl thioformates as convenient thioester sources under mild conditions. researchgate.net

| Reaction Type | Reactants | Catalytic System | Key Features | Reference(s) |

| Tandem C-H Functionalization/Cyclization | Benzoquinone, terminal alkynes | Palladium catalyst | Benzoquinone acts as reactant and oxidant; no base or external oxidant needed | nih.govfigshare.com |

| C-H Arylation | Benzofurans, triarylantimony difluorides | Pd(OAc)2 / CuCl2 | Regioselective synthesis of 2-arylbenzofurans | nih.gov |

| Cyclization/Thiocarbonylation | Iodoarene-tethered propargyl ethers, S-aryl thioformates | Palladium catalyst | Synthesis of thioester-functionalized benzofurans; avoids toxic CO gas | researchgate.net |

Ligand-Controlled Regioselective Hydroheteroarylation

A ligand-controlled strategy has been developed for the regioselective hydroheteroarylation of vinylarenes with electron-rich heteroarenes, a category that includes benzofurans. organic-chemistry.org This method allows for a switch in regioselectivity based on the ligand used. For instance, employing Ni(IMesMe)[P(OEt)3]Br2 as a catalyst typically yields alkylated heteroarenes with high branched selectivity. organic-chemistry.org Conversely, the use of Ni(IPr*OMe)[P(OEt)3]Br2 favors the formation of linear products. organic-chemistry.org This approach demonstrates how the choice of ligand can direct the outcome of the reaction, providing a valuable tool for synthesizing specifically substituted benzofuran derivatives. organic-chemistry.orgbohrium.com

A palladium-catalyzed, chelation-controlled hydrofuranization of unactivated olefins with α-alkynyl arylols has also been reported, producing C3-alkylated benzofurans. rsc.orgresearchgate.net This method is noted for its good functional group tolerance and mild reaction conditions, and it does not require additional ligands or additives. rsc.orgresearchgate.net

Strategies Utilizing O-Arylhydroxylamine Hydrochlorides

A direct and efficient method for synthesizing benzofuran derivatives involves the reaction of O-arylhydroxylamine hydrochlorides with ketones. organic-chemistry.orgorganic-chemistry.orgstrath.ac.uk This one-pot synthesis proceeds in the presence of methanesulfonic acid under mild conditions. organic-chemistry.org The reaction mechanism is proposed to involve a sequence of condensation, strath.ac.ukstrath.ac.uk-sigmatropic rearrangement, cyclization, and subsequent elimination of ammonia (B1221849) to yield the benzofuran ring system in good to excellent yields. organic-chemistry.org

This strategy simplifies the synthesis process by avoiding the need for intermediate steps like oxime ether formation, which are often required in traditional methods. organic-chemistry.org The versatility of this approach has been demonstrated with various cyclic and acyclic ketones. organic-chemistry.org However, the acidic conditions limit the tolerance for certain functional groups. organic-chemistry.org Optimization studies have identified methanesulfonic acid as the ideal co-acid, with optimal reaction conditions being 60°C for 2 hours in a solvent such as tetrahydrofuran (B95107) (THF). organic-chemistry.org

Synthesis of Substituted this compound Derivatives

Alkylation and Halogenation of Hydroxyl and Benzene Moieties

The functionalization of the this compound scaffold can be readily achieved through alkylation and halogenation reactions at both the hydroxyl group and the benzene ring.

Alkylation: The hydroxyl group can be alkylated, for example, through methylation using reagents like dimethyl sulphate. Nickel-catalyzed cross-coupling reactions of 2-methylsulfanylbenzofurans with alkyl Grignard reagents have also been shown to be widely applicable for alkylation. organic-chemistry.org

Halogenation: Halogenation of the benzene ring is a common modification. For instance, bromination or chlorination of 3-hydroxybenzaldehyde (B18108) precursors can be carried out in acetic acid to produce halogenated intermediates for benzofuran synthesis. researchgate.net The process known as decarboxylative halogenation, or halodecarboxylation, is a key method for synthesizing organic halides from carboxylic acids by cleaving the carbon-carbon bond next to the carboxyl group. acs.org

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | Bromine in acetic acid | 5-Bromo-3-hydroxybenzaldehyde | Data not available |

| 3-Hydroxybenzaldehyde | Chlorine in acetic acid | 5-Chloro-3-hydroxybenzaldehyde | Data not available |

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group at the 3-position of the benzofuran ring is a versatile handle for further derivatization, primarily through esterification and amidation reactions.

Esterification: Esters can be synthesized by reacting the carboxylic acid with an alcohol. A cost-efficient method utilizes formylpyrrolidine (FPyr) as a Lewis base catalyst and trichlorotriazine (B8581814) (TCT) as an activator for the hydroxyl group of the carboxylic acid. organic-chemistry.org This approach is noted for its scalability and compatibility with various functional groups. organic-chemistry.org Another common method involves reacting the benzofuran-carboxylic acid with an alcohol in the presence of an acid catalyst. Methyl esters of benzofuran-4-carboxylic acid have been obtained with a 98% yield in a toluene (B28343) solution. google.com

Amidation: Amide derivatives are typically prepared by a two-step process. First, the carboxylic acid is converted to a more reactive intermediate, such as an acid chloride. This is often achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. A method using N,N′-diisopropylcarbodiimide for amide bond formation in water has also been described. researcher.life These reactions are versatile and allow for the introduction of a wide array of substituents, enabling the synthesis of diverse compound libraries. organic-chemistry.orgnih.gov

| Reaction Type | Starting Material | Reagents | Product Type |

|---|---|---|---|

| Esterification | Benzofuran-4-carboxylic acid | Methanol, Acid catalyst | Methyl benzofuran-4-carboxylate |

| Amidation | Benzofuran-2-carboxylic acid | 1. Oxalyl chloride 2. Amine | Benzofuran-2-carboxamide derivative |

Chemical Reactivity and Transformation Studies of 5 Hydroxy 1 Benzofuran 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a primary site for nucleophilic acyl substitution and acid-base reactions.

Esterification Reactions for Derivative Synthesis

The conversion of the carboxylic acid to an ester is a fundamental derivatization reaction. This is commonly achieved through Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This equilibrium-controlled reaction typically utilizes an excess of the alcohol to drive the formation of the ester product.

For instance, benzofuran-3-carboxylic acids can be converted to their corresponding ethyl esters by refluxing with ethanol in the presence of concentrated sulfuric acid. A specific example involving a substituted analogue, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, demonstrates the direct esterification of the carboxylic acid function. The reaction with dimethyl sulphate in the presence of a base like potassium carbonate selectively yields the methyl ester in high yield.

| Reactant | Reagents | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂, K₂CO₃ | Acetone | Reflux, 5h | Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | 87% |

The reverse reaction, the hydrolysis of the ester back to the carboxylic acid, can be readily accomplished by treatment with aqueous alkali, such as sodium hydroxide in an alcohol-containing solvent.

Acid-Base Equilibrium and Proton Transfer Studies

5-Hydroxy-1-benzofuran-3-carboxylic acid is a polyprotic acid, featuring two acidic protons: one from the carboxylic acid group and one from the phenolic hydroxyl group. The carboxylic acid moiety is substantially more acidic than the phenolic group. Aromatic carboxylic acids typically exhibit pKa values in the range of 4-5, whereas phenols are much weaker acids, with pKa values generally between 10 and 12.

This significant difference in acidity allows for selective deprotonation. In the presence of a mild base, the carboxylic acid will be the first to donate its proton, forming a carboxylate salt. A much stronger base or a higher pH is required to deprotonate the phenolic hydroxyl group. This differential acidity is crucial for designing selective chemical transformations, as the reactivity of the molecule and its nucleophilicity are significantly altered upon deprotonation of one or both of these sites.

Reactions Involving the Hydroxyl Group at Position 5

The phenolic hydroxyl group at position 5 is an active site for alkylation, acylation, and oxidation reactions.

Alkylation and Acylation Reactions

The nucleophilic character of the phenolic oxygen allows it to participate in reactions with electrophiles, such as alkyl and acyl halides, to form ethers and esters, respectively.

Alkylation, particularly methylation, can be achieved using reagents like dimethyl sulphate. In studies with the closely related 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, using an excess of dimethyl sulphate and a base results in the methylation of both the carboxylic acid and the hydroxyl group, producing the corresponding methyl ether-methyl ester derivative.

Acylation of the 5-hydroxy group is also a feasible transformation. Standard acylation conditions, such as reacting the compound with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (e.g., acetic anhydride) in the presence of a base like pyridine or triethylamine, would be expected to yield the corresponding 5-acyloxy derivative. This reaction protects the hydroxyl group and can modify the compound's biological and physical properties.

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid | (CH₃O)₂SO₂ (excess), K₂CO₃ | Acetone | Reflux, 10h | Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylate |

Oxidation Pathways to Carbonyl Functions

The 5-hydroxy group, being part of a hydroquinone-like system within the benzofuran (B130515) ring, is susceptible to oxidation. Phenols and hydroquinones can be oxidized to quinones under various conditions. The oxidation of this compound would likely yield a benzofuran-4,5-dione, which is an ortho-quinone derivative.

This type of transformation is well-documented for other phenolic compounds. For example, the Teuber reaction utilizes Fremy's salt (potassium nitrosodisulfonate) to oxidize phenols to quinones. Other oxidizing agents like singlet oxygen or oxone have also been employed for the oxidative de-aromatization of phenols. The oxidation of dopamine and other catechol derivatives to ortho-quinones is a key process in biochemistry and provides a strong analogy for the expected reactivity of the 5-hydroxybenzofuran core.

Schiff Base Formation Studies

Schiff bases, or imines, are a class of compounds typically synthesized through the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). nih.govnih.gov The defining feature of a Schiff base is the azomethine or imine group (-C=N-). nih.gov While this compound does not possess an intrinsic carbonyl group for direct conversion into a Schiff base, its derivatives can be utilized in such syntheses.

Research into benzofuran-containing Schiff bases often involves modifying the benzofuran scaffold to include an aldehyde or ketone functionality. For instance, a common synthetic route involves the reaction of an amino compound with a benzofuran derivative bearing a formyl (aldehyde) group. Studies on related structures, such as those derived from 2-hydroxy-3-methoxy-5-bromobenzaldehyde, demonstrate that the benzofuran aldehyde can be reacted with an amine in ethanol, often with a catalytic amount of acetic acid, and heated to yield the corresponding Schiff base. ignited.in The formation of the imine bond is central to these transformations.

Furthermore, the carboxylic acid group of this compound can be converted into derivatives that are precursors for Schiff bases. For example, it can be transformed into an acyl chloride or ester, which can then be subjected to further reactions to introduce the necessary carbonyl functionality. The reactivity of the hydroxyl group also offers a site for modification, although it is less directly involved in the classical formation of the imine bond. The synthesis of various Schiff base derivatives from benzaldehyde and its substituted forms has been shown to produce high yields, indicating the general efficiency of this condensation reaction. mediresonline.org

Reactivity of the Benzofuran Ring System

The benzofuran ring is an electron-rich heterocyclic system, which influences its reactivity patterns, particularly in substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction for aromatic compounds. libretexts.org In the case of benzofuran derivatives, the fused ring system exhibits distinct reactivity at different positions. The electron-donating nature of the oxygen atom in the furan (B31954) ring activates the heterocyclic part towards electrophilic attack. For derivatives of 3-benzofurancarboxylic acid, electrophilic substitution patterns have been investigated, particularly through halogenation reactions.

In a study involving methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, a compound structurally related to the title acid, halogenation with bromine and chlorine was performed. mdpi.com The results showed that electrophilic substitution occurs preferentially on the benzene (B151609) ring portion of the molecule, specifically at the C4 position, which is ortho to the activating hydroxyl group. mdpi.com This regioselectivity is consistent with the powerful directing effect of the hydroxyl group in electrophilic aromatic substitution.

Table 1: Halogenation Products of a 5-Hydroxy-1-Benzofuran-3-Carboxylate Derivative mdpi.com

| Starting Material | Reagent | Product | Position of Substitution |

|---|---|---|---|

| Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Bromine | Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | C4 |

These findings suggest that for this compound, electrophilic attack would likely be directed to the C4 and C6 positions of the benzene ring, influenced by the activating -OH group at C5.

Nucleophilic Substitution Reactions on Modified Benzofuran Derivatives

While the electron-rich benzofuran ring is not inherently susceptible to nucleophilic aromatic substitution, its reactivity can be altered by introducing electron-withdrawing groups or by creating suitable leaving groups. Modified benzofuran derivatives, particularly those containing halogens, can serve as substrates for nucleophilic substitution.

For example, halogen-substituted benzofurans are important intermediates for transition-metal-catalyzed coupling reactions. researchgate.net Palladium-catalyzed reactions have been explored for the nucleophilic substitution of benzofuran derivatives. researchgate.net The conversion of the hydroxyl group at the C5 position into a better leaving group, such as a tosylate or triflate, would also render this position susceptible to nucleophilic attack. Additionally, the Perkin rearrangement mechanism for synthesizing benzofuran-2-carboxylic acids from 3-halocoumarins involves an intramolecular nucleophilic attack on a vinyl halide by a phenoxide anion, highlighting a key nucleophilic substitution step in forming the benzofuran ring itself. nih.gov

Ring-Opening and Cyclization Processes

The stability of the benzofuran ring can be overcome under certain conditions, leading to ring-opening reactions. These reactions are significant as they provide access to functionalized phenol (B47542) derivatives. researchgate.net The cleavage of the C-O bond within the furan ring is a key area of study, with methods employing transition metal catalysis (particularly with nickel) as well as metal-free approaches using acid or strong base catalysis. researchgate.net

Conversely, cyclization reactions are fundamental to the synthesis of the benzofuran core. One-pot methodologies have been developed that combine several steps, including cyclization, to form the benzofuran ring system efficiently. For instance, a synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives involves an initial substitution reaction followed by a base-mediated intramolecular condensation and subsequent dehydration to form the furan ring. scielo.br Another strategy involves a tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones to produce 5-hydroxybenzofurans. researchgate.net Furthermore, the Perkin rearrangement represents a classic ring-contraction cyclization process where a coumarin precursor undergoes ring fission and subsequent recyclization to form a benzofuran-2-carboxylic acid. nih.gov

Hydrodeoxygenation and Deoxygenation Reaction Mechanisms

Hydrodeoxygenation (HDO) is a crucial process for upgrading bio-oils by removing oxygen atoms, and benzofuran is often used as a model compound to study this reaction. The process typically involves hydrogenation and C-O bond cleavage (hydrogenolysis).

The proposed reaction network for the HDO of benzofuran over bimetallic catalysts like Ni-Cu/γ-Al2O3 involves initial hydrogenation of the furan ring to form 2,3-dihydrobenzofuran (B1216630) (2,3-DHBF). mdpi.com This is followed by the key ring-opening step via cleavage of the C-O bond. The C-O bond linked to the benzene ring is difficult to break due to its high dissociation energy. Therefore, 2,3-DHBF is typically converted to 2-ethylphenol through C–O bond cleavage, followed by dehydroxylation and further hydrogenation to produce ethylbenzene. mdpi.com

Table 2: Product Yields in Benzofuran HDO over a Ni5Cu5/γ-Al2O3 Catalyst mdpi.com

| Reactant | Catalyst | Conversion (%) | Deoxygenated Product Yield (%) |

|---|---|---|---|

| Benzofuran | Ni5Cu5/γ-Al2O3 | 95.2 | 79.9 |

Theoretical studies on MoS2 catalysts have explored a direct deoxygenation (DDO) pathway that does not require prior hydrogenation of the ring. nih.gov For benzofuran, the DDO mechanism is initiated by the addition of a hydrogen atom to the carbon at the α-position relative to the oxygen atom (the C2 position). nih.gov Thermodynamic analyses of the hydrodeoxygenation of 2,3-benzofuran provide further insight into the equilibrium between the reactant, intermediates like 4,5-dihydro-2,3-benzofuran, and the final products, highlighting the interplay between reaction thermodynamics and kinetics. osti.gov

Computational and Theoretical Investigations of 5 Hydroxy 1 Benzofuran 3 Carboxylic Acid

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in elucidating the electronic structure and reactivity of 5-hydroxy-1-benzofuran-3-carboxylic acid. These computational approaches allow for a detailed examination of the molecule's properties at the atomic level, offering predictions that complement and guide experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict various molecular properties of benzofuran (B130515) derivatives. nih.govrsc.org Calculations are typically performed using specific functionals, such as Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP), combined with a basis set like 6-311++G(d,p) to ensure a high level of accuracy in the computed results. nih.govsemanticscholar.org

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. researchgate.net For this compound, the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.

Calculated FMO Properties

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.72 |

| Energy Gap (ΔE) | 4.73 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites within a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map displays the charge distribution, where different colors represent varying electrostatic potentials. nih.gov Red regions indicate negative potential, corresponding to areas rich in electrons and prone to electrophilic attack. In this compound, these sites are typically located around the oxygen atoms of the hydroxyl and carboxylic acid groups. Conversely, blue regions denote positive potential, indicating electron-deficient areas susceptible to nucleophilic attack, often found around the hydrogen atoms. nih.gov Green areas represent neutral potential. nih.gov

Global Reactivity Descriptors are derived from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity and stability. researchgate.netnih.gov These descriptors, including ionization potential, electron affinity, electronegativity, chemical potential, global hardness, global softness, and the electrophilicity index, are calculated using the energies of the HOMO and LUMO orbitals. nih.gov A high electrophilicity index suggests a greater capacity to accept electrons, while chemical hardness indicates resistance to changes in electron distribution. researchgate.net

Calculated Global Reactivity Descriptors

| Descriptor | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 6.45 | -EHOMO |

| Electron Affinity (A) | 1.72 | -ELUMO |

| Electronegativity (χ) | 4.085 | (I+A)/2 |

| Chemical Potential (μ) | -4.085 | -(I+A)/2 |

| Global Hardness (η) | 2.365 | (I-A)/2 |

| Global Softness (S) | 0.211 | 1/(2η) |

| Electrophilicity Index (ω) | 3.528 | μ2/(2η) |

Conformational analysis is performed to identify the most stable three-dimensional structure of a molecule, which corresponds to its global minimum on the potential energy surface. For this compound, a key area of conformational flexibility involves the rotation of the carboxylic acid group relative to the benzofuran ring. The two primary planar conformations are syn and anti, referring to the orientation of the hydroxyl proton within the carboxyl group. Computational energy minimization studies can determine the relative stabilities of these conformers. nih.gov Generally, the syn conformation is energetically favored in isolated carboxylic acids due to intramolecular interactions, but solvation can influence this preference. nih.gov By optimizing the molecular geometry, the most stable, lowest-energy conformer is identified for subsequent property calculations.

DFT calculations are highly effective in predicting spectroscopic properties. The optimized geometric parameters, such as bond lengths and bond angles, can be calculated and compared with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net Furthermore, the vibrational frequencies corresponding to the normal modes of vibration can be computed. These theoretical frequencies are often scaled to correct for anharmonicity and systematic errors in the computational method, allowing for a direct comparison with experimental FT-IR and FT-Raman spectra. researchgate.net This correlation aids in the precise assignment of spectral bands to specific molecular vibrations.

Selected Predicted Geometric Parameters

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length | Angle | Value |

| O1-C2 | 1.375 | C2-O1-C9 | 106.5 |

| C3-C10 | 1.460 | C3-C2-O1 | 110.8 |

| C5-O11 | 1.365 | C4-C5-O11 | 121.0 |

| C10-O12 | 1.220 | O12-C10-O13 | 123.5 |

| C10-O13 | 1.350 | C3-C10-O13 | 112.0 |

Density Functional Theory (DFT) Calculations for Molecular Properties

Molecular Modeling and Simulation Studies

Molecular modeling and simulation have become indispensable tools in the study of this compound and its derivatives, offering profound insights into their structural, electronic, and biological properties. These computational techniques allow for the prediction of molecular behavior and interactions, guiding further experimental research and drug development efforts.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are crucial for understanding its potential interactions with biological targets, such as proteins and enzymes.

The reliability of molecular docking simulations is paramount. Validation protocols are employed to ensure the accuracy of the docking method. A common validation technique involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking pose is then evaluated by calculating the root-mean-square deviation (RMSD) between the predicted conformation and the experimentally determined (crystallographic) conformation of the ligand. A docking method is generally considered valid and reliable if the RMSD value is 2.0 Å or less. unair.ac.id

| Validation Parameter | Acceptance Criteria | Significance |

| Root-Mean-Square Deviation (RMSD) | ≤ 2.0 Å | Measures the average distance between the atoms of the docked ligand and the crystallographic ligand, indicating the accuracy of the docking pose. |

Following a validated docking protocol, the binding modes of this compound within a target's active site can be analyzed in detail. This analysis reveals crucial information about the non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of other benzofuran derivatives, specific amino acid residues have been identified as key to their binding affinity. In one such study, interactions with tyrosine and phenylalanine residues were found to be significant. researchgate.net The hydroxyl and carboxylic acid groups of this compound are particularly important for forming hydrogen bonds with polar residues in a binding pocket, while the benzofuran ring can engage in hydrophobic and aromatic stacking interactions.

| Interaction Type | Potential Interacting Residues | Functional Group on Ligand |

| Hydrogen Bonding | Asp, Glu, Ser, Thr, Tyr | Hydroxyl, Carboxylic Acid |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe | Benzofuran Ring |

| Aromatic Stacking | Phe, Tyr, Trp | Benzofuran Ring |

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Computational approaches play a significant role in predicting the structure-activity relationship (SAR) of this compound and its analogs. derpharmachemica.com SAR studies aim to understand how chemical structure relates to biological activity. By computationally modifying the structure of the parent compound and predicting the effect of these modifications on its binding affinity or activity, researchers can design more potent and selective molecules. For benzofuran derivatives, it has been observed that the type and position of substituents on the benzofuran core are critical determinants of their biological activity. nih.govresearchgate.net For example, the addition of halogen atoms to the benzofuran ring has been shown to significantly increase the anticancer activities of some derivatives, likely due to the formation of halogen bonds which enhance binding affinity. nih.govresearchgate.net

Stereochemical Influences and Isomer Stability Calculations

While this compound itself is achiral, the introduction of chiral centers through derivatization would necessitate an understanding of stereochemical influences on its activity. Computational methods can be used to calculate the relative stabilities of different stereoisomers and predict their preferred conformations. Density Functional Theory (DFT) is a powerful quantum mechanical method used for such calculations. For example, DFT calculations have been employed to investigate the structural and electronic properties of related benzofuran carboxylic acid isomers, such as 1-benzofuran-2-carboxylic acid and 1-benzofuran-3-carboxylic acid. nih.gov These studies provide insights into the optimized geometries, vibrational frequencies, and electronic properties of the different isomers, which can be correlated with their experimental behavior and biological activity.

| Computational Method | Application | Information Gained |

| Density Functional Theory (DFT) | Isomer stability calculations | Optimized molecular geometry, relative energies of isomers, electronic properties (e.g., HOMO-LUMO gap). |

Mechanistic Biological Studies of 5 Hydroxy 1 Benzofuran 3 Carboxylic Acid and Its Derivatives in Vitro Focus

Mechanisms of Antimicrobial Activity

Antibacterial Efficacy and Mechanistic Pathways

Halogenated derivatives of 5-hydroxy-1-benzofuran-3-carboxylic acid have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research has shown that the introduction of halogens into the benzofuran (B130515) structure is crucial for its microbiological activity. nih.govnih.gov

Studies on derivatives of 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid found that compounds with two halogen substitutions on the acetyl group were active against a range of Gram-positive cocci. nih.gov These include multiple strains of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Bacillus cereus, and Micrococcus luteus. nih.gov The minimum inhibitory concentrations (MIC) for these active compounds ranged from 50 to 200 μg/mL. nih.govmdpi.com

While the precise mechanism for this specific group of compounds is not fully elucidated, the antibacterial action of benzofuran derivatives, in general, has been linked to the disruption of bacterial cell membranes. acs.orgijprajournal.com The lipophilic nature of these compounds may facilitate their interaction with the lipid bilayer of bacterial membranes, increasing permeability and leading to the leakage of essential intracellular components, which ultimately results in cell death. ijprajournal.com Some benzofuran-based compounds are also thought to exert their effects by inhibiting key bacterial enzymes or intercalating with DNA, thereby hindering replication and transcription. acs.orgijprajournal.com For instance, the drug benzbromarone, which features a benzofuran core, has been shown to induce membrane disruption in S. aureus. acs.org

Table 1: Antibacterial Activity of Halogenated 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic Acid Derivatives

Mechanisms of Anticancer/Antiproliferative Activity in Cellular Models

Induction of Cell Cycle Arrest (e.g., G2/M Phase)

A predominant mechanism of the anticancer activity of benzofuran derivatives is the induction of cell cycle arrest, frequently occurring at the G2/M checkpoint. nih.govmanipal.edunih.govThis disruption of the normal cell division cycle prevents the proliferation of cancer cells.

One synthetic benzofuran lignan derivative, known as Benfur, was shown to efficiently arrest Jurkat T lymphocytes (p53-positive cells) in the G2/M phase in a dose- and time-dependent manner. nih.govmanipal.edunih.govThis arrest is linked to the p53 signaling pathway, as the compound increased the expression of cell cycle inhibitors p21 and p27, as well as cyclin B, in these cells. nih.govnih.govThe CDK1/cyclin B complex is a critical regulator of the G2/M phase, and its inhibition is a key factor in inducing cell cycle arrest at this checkpoint.

frontiersin.org

Other studies have corroborated these findings across different cancer cell lines. For instance, a benzofuran-isatin conjugate was found to cause cell cycle arrest at the G2/M phase in HT29 colon cancer cells. nih.govSimilarly, treatment with certain benzofuran derivatives led to a significant accumulation of cells in the G2/M phase in human chondrosarcoma and malignant melanoma cell lines.

frontiersin.orgmdpi.com

Apoptosis Induction Pathways

In addition to halting cell proliferation, derivatives of this compound are potent inducers of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the activation of caspase enzymes, which are central executioners of the apoptotic pathway.

The benzofuran lignan derivative Benfur was found to induce apoptosis in p53-positive tumor cells, a process accompanied by the activation of caspase-3. nih.govmanipal.edunih.govAnother study on a benzofuran derivative, BL-038, in human chondrosarcoma cells demonstrated that its apoptotic effects are mediated by the intrinsic mitochondrial pathway. mdpi.comThis involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and a change in the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. mdpi.comThis cascade leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the executioner caspase-3, culminating in apoptosis.

mdpi.com

Further research on benzofuran-isatin conjugates in colon cancer cells confirmed the induction of apoptosis. tandfonline.comnih.govThese compounds were shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and increase the level of cleaved PARP [poly (ADP-ribose) polymerase], a key substrate of activated caspases and a hallmark of apoptosis.

tandfonline.comTable 3: Selected Benzofuran Derivatives and their Pro-Apoptotic Mechanisms

Inhibition of Key Cellular Processes (e.g., Tubulin Polymerization)

A specific and critical target for some anticancer benzofuran derivatives is the microtubule network, a key component of the cellular cytoskeleton essential for cell division. By inhibiting the polymerization of tubulin—the protein subunit of microtubules—these compounds can disrupt the formation of the mitotic spindle, leading to mitotic arrest and subsequent cell death.

Several benzofuran derivatives have been identified as effective tubulin polymerization inhibitors. tandfonline.comFor example, certain 3-amidobenzofuran and benzofuran-isatin conjugates have been shown to exert their antiproliferative activity through this mechanism. These compounds often bind to the colchicine binding site on tubulin, preventing its assembly into microtubules. This disruption leads directly to the observed G2/M cell cycle arrest and induction of apoptosis in various human cancer cell lines.

tandfonline.com

Table of Mentioned Compounds

Compound Name This compound 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Methyl 6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Benfur (5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid) BL-038 (2-amino-3-(2,6-dichlorophenyl)-6-(4-methoxyphenyl)benzofuran-4-yl acetate) Moracin N Benzofuran-isatin conjugate (5a) (3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide) Benzbromarone Ciprofloxacin Carbendazim Colchicine Irinotecan 5-Fluorouracil Oxaliplatin

Mechanisms of Anticancer/Antiproliferative Activity in Cellular Models

In Vitro Cytotoxicity and Selectivity Studies

Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. Notably, certain halogenated derivatives have shown selective toxicity towards cancer cells over normal cells. researchgate.netnih.gov For instance, a study on halogen derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid revealed that compounds with bromine substitutions exhibited notable activity against Gram-positive bacteria and some fungal strains. mdpi.com

In one study, five specific derivatives (1c, 1e, 2d, 3a, and 3d) displayed significant cytotoxicity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines, with a degree of selectivity for these cancer cells over normal human umbilical vein endothelial cells (HUVEC). researchgate.net The structure-activity relationship analysis from this study indicated that the introduction of a bromine atom to a methyl or acetyl group attached to the benzofuran system enhanced cytotoxicity in both normal and cancer cells. researchgate.net

Another study synthesized a series of novel benzofuran derivatives and evaluated their anticancer activity against MCF-7 human breast cancer cells, as well as their potential toxicity to ER-independent MDA-MB-231 breast cancer cells, human renal epithelial HEK-293 cells, and human immortal keratinocytes (HaCaT cells). nih.gov The results indicated that the target compounds exhibited anti-breast cancer activity, with one compound in particular showing excellent activity against anti-oestrogen receptor-dependent breast cancer cells and low toxicity. nih.gov

Furthermore, benzofuran–isatin conjugates have been investigated for their anti-proliferative activity. Two such compounds, 5a and 5d, showed promising cytotoxic activity against colorectal cancer cell lines SW-620 and HT-29, with IC50 values of 8.7 µM and 9.4 µM for compound 5a, and 6.5 µM and 9.8 µM for compound 5d, respectively. tandfonline.com These compounds also displayed selective cytotoxicity with a good safety profile. tandfonline.com

Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Benzofuran-isatin conjugate 5a | SW-620 | 8.7 | tandfonline.com |

| Benzofuran-isatin conjugate 5a | HT-29 | 9.4 | tandfonline.com |

| Benzofuran-isatin conjugate 5d | SW-620 | 6.5 | tandfonline.com |

| Benzofuran-isatin conjugate 5d | HT-29 | 9.8 | tandfonline.com |

| Derivative 9e | MDA-MB-231 | 2.52 ± 0.39 | nih.govacs.org |

Enzyme Inhibition Mechanisms and Kinase Interactions

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in prostate tumorigenesis. researchgate.netnih.gov The overexpression of Pim kinases is associated with various solid and hematological tumors. nih.gov Molecular docking studies have been employed to investigate the binding modes of these derivatives within the active site of Pim-1 kinase. nih.gov These studies have shown that compounds with optimal basicity and a specific distance between acidic and basic groups exhibit favorable interactions with the active site residues. nih.gov

X-ray crystallography of inhibitor/Pim-1 binding complexes has revealed key salt-bridge and hydrogen bond interactions facilitated by the carboxylic acid and amino groups of the compounds. researchgate.net For instance, substituted benzofuran-2-carboxylic acids like 5-bromo-1-benzofuran-2-carboxylic acid have been studied in complex with PIM1 kinase. nih.gov

Benzofuran derivatives have emerged as a class of potent aromatase inhibitors (AIs). ingentaconnect.com Aromatase (CYP19) is a cytochrome P450 enzyme responsible for the final step in estrogen production. ingentaconnect.comresearchgate.net Inhibiting this enzyme is a key strategy in treating estrogen-dependent tumors. ingentaconnect.com

Studies on benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate in vitro inhibitory activity against human placental aromatase, with IC50 values ranging from 1.3 to 25.1 µM. nih.gov The activity of these compounds was comparable to or better than the reference drug aminoglutethimide (IC50 = 18.5 µM). nih.gov The benzene (B151609) ring of the benzofuran component was found to be essential for enzyme binding. nih.gov Pharmacophore modeling and QSAR studies have indicated that molecular hydrophobicity, the presence of suitable ring substituents, and hydrogen bond acceptors are crucial features of the benzofuran scaffold for CYP19 inhibitory activity. ingentaconnect.comresearchgate.net These inhibitors are thought to bind to the active site of CYP19 through the coordination of a heterocyclic nitrogen's lone pair of electrons with the heme iron. ingentaconnect.com

Derivatives of benzofuran-based carboxylic acids have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.gov Certain isoforms, such as hCA IX and XII, are tumor-associated and considered valuable therapeutic targets. nih.govnih.govtandfonline.com

In one study, a series of novel benzofuran-based carboxylic acid derivatives were synthesized and evaluated for their inhibitory action against hCAs I, II, IX, and XII. nih.gov Several of these derivatives, specifically compounds 9b, 9e, and 9f, acted as submicromolar hCA IX inhibitors with KI values of 0.91, 0.79, and 0.56 µM, respectively. nih.govacs.orgnih.gov These compounds also demonstrated a selective inhibitory profile against the target hCA IX over the off-target isoforms hCA I and II. nih.govacs.orgnih.gov

Another study focused on developing benzofuran-based SLC-0111 analogs as selective inhibitors of the cancer-associated hCA IX isoform. nih.gov Several of the synthesized compounds efficiently inhibited the tumor-related CA IX isoform in the single-digit nanomolar range. nih.gov

Table 2: Inhibition of hCA Isoforms by Benzofuran Derivatives

| Compound | hCA Isoform | KI (µM) | Reference |

| 9b | hCA IX | 0.91 | nih.govacs.org |

| 9e | hCA IX | 0.79 | nih.govacs.org |

| 9f | hCA IX | 0.56 | nih.govacs.org |

| 11b | hCA IX | 0.0084 | nih.gov |

| 17 | hCA IX | 0.0076 | nih.gov |

| 28b | hCA IX | 0.0055 | nih.gov |

| 29a | hCA IX | 0.0071 | nih.gov |

| 30 | hCA IX | 0.0018 | nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms

Benzofuran derivatives have been recognized for their antioxidant properties. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov The antioxidant capacity of these compounds is often evaluated using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods. nih.gov

These assays are based on the ability of antioxidants to donate an electron to reduce the radical. nih.gov A study on various substituted benzofuran derivatives demonstrated that several compounds exhibited very good antioxidant activity in the DPPH assay. nih.gov The mechanism of radical scavenging by phenolic compounds is often suggested to be through sequential proton loss electron transfer (SPLET). nih.gov

Role of Hydroxyl Group in Antioxidant Potential

The antioxidant capacity of benzofuran derivatives is significantly influenced by the presence and position of hydroxyl (-OH) groups on the molecular scaffold. The phenolic hydroxyl group, in particular, is often crucial for modulating the biological activity of these compounds. nih.gov Research indicates that a hydrogen-donating group, such as a hydroxyl moiety, promotes the formation of favorable interactions with biological targets, which can induce cytotoxic properties against cancer cells. nih.gov

The number and location of hydroxyl groups on the arylidene moiety of benzofuran hydrazones have been shown to directly correlate with their antioxidant activity. unife.itunife.it For instance, in studies involving various assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity), derivatives with multiple hydroxyl groups demonstrated enhanced antioxidant effects. unife.itunife.it Specifically, the introduction of a second or third hydroxyl group can lead to a marked increase in antiproliferative activity, although the precise positioning is critical. unife.it

Theoretical studies using density functional theory (DFT) have further elucidated the role of specific hydroxyl groups. For certain benzofuran-stilbene hybrid compounds, the antioxidative actions are primarily based on the breakage of the O-H bond, with hydroxyl groups directly substituted on the benzofuran nucleus being particularly important. vinhuni.edu.vn For example, the 6-OH group was identified as a key contributor to antioxidant potential, exhibiting low bond dissociation enthalpy (BDE) values, which facilitates hydrogen atom transfer (HAT) to scavenge free radicals. vinhuni.edu.vn Similarly, studies on 3-arylbenzofuranones have shown that a hydroxyl group at the 2'-position of the aryl ring can increase antioxidant activity by making the 2'-hydroxyl hydrogen more reactive than other hydrogens in the molecule. researchgate.net

The transformation of a chroman skeleton, found in molecules like Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity, highlighting the intrinsic potential of the benzofuran core. nih.gov The presence of hydroxyl groups on the ring structure is a consistent factor correlated with potent DPPH radical scavenging activity. nih.gov

Structure-Activity Relationship (SAR) Elucidation from Biological Studies

Impact of Substituents on Benzene and Furan (B31954) Rings on Biological Potency

Structure-activity relationship (SAR) studies of benzofuran derivatives have revealed that substitutions on both the benzene and furan rings are critical determinants of their biological potency and selectivity. nih.gov Early SAR investigations identified that substitutions at the C-2 position of the furan ring, such as with ester or heterocyclic groups, were crucial for the cytotoxic activity of the compounds. nih.govrsc.org These modifications play a significant role in influencing the selectivity of these compounds toward cancer cells over normal cells. nih.gov

The nature of the substituent at the C-2 position can dictate the type and level of activity. For example, compounds bearing phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have demonstrated good antibacterial activity. nih.gov In other studies, incorporating a substituted benzyl sulfoxide or sulfone at the C-2 position yielded derivatives with potent inhibitory activity against specific enzymes like SIRT2. mdpi.com

Substitutions on the benzene portion of the benzofuran core also profoundly affect biological outcomes. The introduction of electron-donating groups, such as a methoxy group, onto the benzofuran moiety has been shown to enhance inhibitory effects against certain targets. mdpi.com Conversely, substitutions in the benzofuran ring had an adverse effect on in vitro aromatase inhibitory activity in a series of 1-[(benzofuran-2-yl)phenylmethyl]-triazoles. nih.gov The position of these substituents is key; for instance, groups at the C-6 position, such as a hydroxyl group, have been found to confer excellent antibacterial activities. nih.gov The combination of substituents at different positions, such as C-3 and C-6, can greatly impact antibacterial activity and specificity. nih.gov

Role of Carboxylic Acid and Hydroxyl Functionalities

The carboxylic acid and hydroxyl functional groups are pivotal components that often dictate the pharmacokinetic and pharmacodynamic properties of benzofuran derivatives. The carboxylic acid group (-COOH), being ionizable at physiological pH, significantly enhances water solubility, which is a critical factor for a compound's biological response. researchgate.netwiley-vch.de This functional group is a common feature in approximately 25% of all commercial pharmaceuticals and is often a key determinant of a molecule's pharmacophore, serving as a hydrogen bond donor or acceptor. researchgate.netwiley-vch.de

In the context of this compound, both the hydroxyl and carboxylic acid groups are expected to play defining roles in its biological activity. The hydroxyl group, as detailed previously (Section 5.4.2), is fundamental to the antioxidant potential of benzofuran scaffolds. nih.gov Its ability to donate a hydrogen atom is a key mechanism for neutralizing reactive oxygen species. rsc.org The presence of a phenolic hydroxyl group on the benzofuran core is considered crucial for modulating anticancer activity, as it facilitates favorable interactions with biological targets. nih.gov

The interplay between the hydroxyl and carboxylic acid groups can lead to compounds with balanced lipophilic and hydrophilic properties, which is advantageous for developing agents like LDL antioxidants. rsc.org While the carboxylic acid moiety improves solubility and provides a key interaction point, the hydroxyl group often underpins the primary mechanistic action, such as radical scavenging. The combination of these two functionalities on the benzofuran scaffold provides a versatile platform for designing molecules with specific biological activities.

Influence of Halogenation and Other Substitutions

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) is a common strategy in medicinal chemistry to modulate the biological activity of lead compounds, and benzofuran derivatives are no exception. Halogenation of the benzofuran ring has been shown to significantly enhance anticancer activity in many instances. nih.govnih.gov This increase in potency is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.gov

The position of the halogen substituent is a critical determinant of its effect on biological activity. nih.gov For example, studies on methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives showed that introducing halogens into the structure led to antimicrobial activity, whereas the unsubstituted parent compound was inactive. mdpi.com Specifically, derivatives with two halogen substitutions on the acetyl group were active against Gram-positive cocci, and those also containing a halogen on the aromatic ring exhibited antifungal activity. mdpi.com

However, the effect of halogenation is not universally positive. In a series of novel benzofuran derivatives designed as SIRT2 inhibitors, 4-halogen substituents on a benzene ring attached to the core were found to be unfavorable for potency, with activity decreasing in the order Br > F. mdpi.com The biological impact can also depend on the specific halogen, which may be due to differences in electronegativity, atomic radii, and the resulting polarity of the molecule. nih.gov In some cases, the size of the halogen atom appears to be a more significant factor than polarity or electronic effects in determining potency. researchgate.net

Other substitutions, such as the introduction of a nitro group, have also been shown to significantly boost activity by mechanisms like reducing the melting temperature of DNA in cancer cells. nih.gov The replacement of a phenolic hydroxyl group with other hydrogen-bond donors can conserve activity, whereas replacement with a hydrogen-bond acceptor can alter it, further underscoring the nuanced effects of specific substitutions. nih.gov

Data Tables

Table 1: Effect of Halogenation on Cytotoxicity of Benzofuran Derivatives Data extracted from a study on various cancer cell lines.

| Compound | Description | Cell Line | IC50 (µM) | Reference |

| 1 | Bromine on methyl group at C-3 | K562 | 5 | nih.gov |

| HL60 | 0.1 | nih.gov | ||

| 7c | 4-bromo substituted | SIRT2 Inhibition | 17.76 | mdpi.com |

| 7d | 4-fluoro substituted | SIRT2 Inhibition | 43.93 | mdpi.com |

| 7 | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | Most Promising | nih.gov |

| 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549, HepG2 | Significant Activity | nih.gov |

IC50: The half maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Halogenated 3-Benzofurancarboxylic Acid Derivatives Data from a study on antimicrobial screening.

| Compound | Description | Activity | MIC (µg/mL) | Reference |

| I, II | Unsubstituted Esters | Inactive | - | mdpi.com |

| III, IV, VI | Two halogens on acetyl group | Gram-positive cocci | 50 - 200 | mdpi.com |

| III, VI | Halogen on acetyl and aromatic ring | Antifungal (Candida) | 100 | mdpi.com |

| V, VII | One halogen on acetyl group | Inactive | - | mdpi.com |

MIC: Minimum Inhibitory Concentration.

Advanced Research Applications and Emerging Directions for 5 Hydroxy 1 Benzofuran 3 Carboxylic Acid

Applications as Chemical Building Blocks in Complex Organic Synthesis

The reactivity of 5-hydroxy-1-benzofuran-3-carboxylic acid, conferred by its distinct functional groups, makes it a valuable building block, or synthon, in multi-step organic synthesis. nih.gov The hydroxyl and carboxylic acid moieties serve as handles for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. rsc.org

Researchers utilize this scaffold to synthesize novel derivatives with tailored properties. The carboxylic acid can undergo esterification or amidation to produce a library of related compounds, while the hydroxyl group can be alkylated or acylated. Furthermore, the benzofuran (B130515) ring itself can be subjected to electrophilic substitution reactions, such as halogenation, to introduce additional functional groups. mdpi.com

For instance, research on the closely related compound, 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid, demonstrates the synthetic utility of this scaffold. It has been used as a starting material to create a series of halogenated derivatives. mdpi.com The hydroxyl and carboxylic acid groups are first methylated, followed by bromination or chlorination reactions that selectively modify the benzofuran ring and the acetyl group. mdpi.com These transformations highlight how the core structure can be systematically modified to generate new chemical entities for further study. mdpi.com

Table 1: Synthetic Transformations of the this compound Scaffold

| Reaction Type | Reagents/Conditions | Resulting Functional Group | Potential Application | Reference |

|---|---|---|---|---|